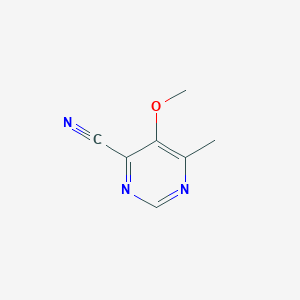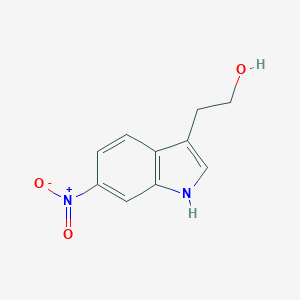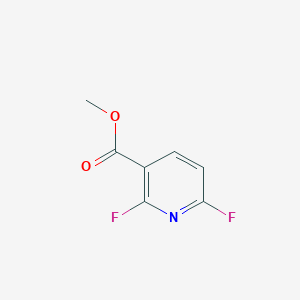
Methyl 2,6-difluoropyridine-3-carboxylate
Vue d'ensemble
Description
Methyl 2,6-difluoropyridine-3-carboxylate is a chemical compound that finds its applications primarily in the field of organic chemistry and pharmaceuticals. It is known for its role in forming complexes and derivatives that are significant in various chemical reactions and syntheses.
Synthesis Analysis
- Methyl 2,6-difluoropyridine-3-carboxylate can be synthesized through reactions involving pyridine derivatives. For example, Napitupulu et al. (2006) described the preparation of a related compound, Methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate, by reacting methyl diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine (Napitupulu et al., 2006).
Molecular Structure Analysis
- The molecular structure of related compounds has been analyzed through various methods including crystallography. For instance, the crystal structure of a complex formed from a related compound was detailed by Napitupulu et al. (2006), demonstrating how ligands coordinate with metal centers in such structures (Napitupulu et al., 2006).
Chemical Reactions and Properties
- Methyl 2,6-difluoropyridine-3-carboxylate participates in various chemical reactions to form complex structures. For example, it can react with different amines to form potentially pentadentate ligands, as described by Napitupulu et al. (2006) (Napitupulu et al., 2006).
Physical Properties Analysis
- The physical properties of Methyl 2,6-difluoropyridine-3-carboxylate and its derivatives, like solubility, melting point, and boiling point, are determined by their molecular structure. However, specific data on these properties for Methyl 2,6-difluoropyridine-3-carboxylate itself was not found in the available literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability of Methyl 2,6-difluoropyridine-3-carboxylate, are influenced by the presence of fluorine atoms and the pyridine ring in its structure. This makes it a valuable compound in organic synthesis and coordination chemistry, as illustrated by Napitupulu et al. (2006) in their study of related compounds (Napitupulu et al., 2006).
Applications De Recherche Scientifique
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application Summary : Fluorinated pyridines are synthesized for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method : One method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C, forming a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .
- Results : The yield of 2-fluoropyridine and 2,6-difluoropyridine from the fluorination of pyridine was 32% and 11% respectively .
-
Synthesis of Methyl 3-Fluoropyridine-4-carboxylate
- Field : Organic Chemistry
- Application Summary : Methyl 3-fluoropyridine-4-carboxylate is synthesized as a fluorinated organic compound, which plays an important role in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties .
- Method : The product is prepared (in 38% yield) by nucleophilic aromatic substitution of the nitro group in methyl 3-nitro-4-pyridylcarboxylate by fluoride anion .
- Results : The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .
-
Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid
- Field : Organic Chemistry
- Application Summary : This compound is synthesized as a potential active ingredient for pharmaceutical applications . It is particularly interesting due to its potential interactions with serotonin 5-HT3 receptors and dopamine D2 and D3 .
- Method : The specific synthesis method is not detailed in the available information .
- Results : The successful synthesis of this compound could potentially lead to the development of new pharmaceuticals .
-
Safety Measures in Handling Methyl 2,6-difluoropyridine-3-carboxylate
- Field : Industrial Safety
- Application Summary : This compound, like many chemicals used in industry and research, requires specific safety measures during handling .
- Method : Engineering controls are used to remove a hazard or place a barrier between the worker and the hazard . These controls are typically independent of worker interactions to provide a high level of protection .
- Results : The implementation of these safety measures can significantly reduce the risk of exposure and potential harm to workers .
-
Synthesis of Fluorinated Pyrroles
- Field : Organic Chemistry
- Application Summary : Fluorinated pyrroles are synthesized for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method : One method involves the fluorination of pyrrole by complex AlF3 and CuF2 at 450–500 °C, forming a mixture of 2-fluoropyrrole and 2,6-difluoropyrrole . Another method involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyrrole .
- Results : The yield of 2-fluoropyrrole and 2,6-difluoropyrrole from the fluorination of pyrrole was 32% and 11% respectively .
-
Synthesis of Fluorine-Containing Heterocycles Based on Polyfluorooxiranes and O,N,S-Dinucleophiles
- Field : Organic Chemistry
- Application Summary : This application involves the synthesis of fluorine-containing heterocycles based on polyfluorooxiranes and O,N,S-dinucleophiles . These compounds are of interest due to their potential applications in the development of new agricultural products having improved physical, biological, and environmental properties .
- Method : The specific synthesis method is not detailed in the available information .
- Results : The successful synthesis of these compounds could potentially lead to the development of new agricultural products .
Orientations Futures
“Methyl 2,6-difluoropyridine-3-carboxylate” has potential applications in various fields, including pharmaceuticals and agrochemicals. The development of robust methods for the synthesis of fluoropyridines and the introduction of various functional groups to pyridine can open up new avenues for research .
Propriétés
IUPAC Name |
methyl 2,6-difluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFGRVXYRDOUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445642 | |
| Record name | Methyl 2,6-difluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-difluoropyridine-3-carboxylate | |
CAS RN |
117671-02-0 | |
| Record name | Methyl 2,6-difluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117671-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-difluoropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,5-Dimethoxyphenyl)-1-methyl-2-oxoethylidene]hydroxyammonium chloride](/img/structure/B40145.png)


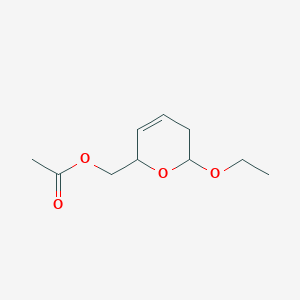
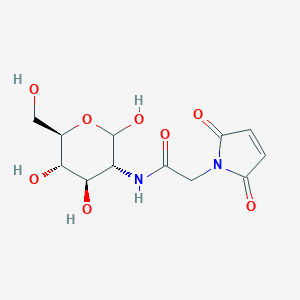
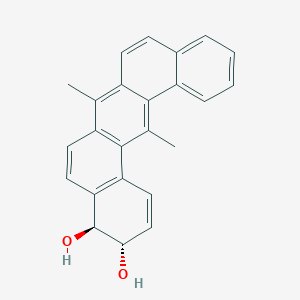

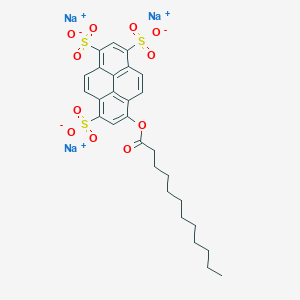
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

